molecular formula C23H23N3O3 B14994931 N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

Cat. No.: B14994931
M. Wt: 389.4 g/mol
InChI Key: GUIZHRWIRMVAMW-UHFFFAOYSA-N
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Description

N-{3-[1-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core. This can be achieved through the reaction of furan-2-carboxylic acid with appropriate amines under dehydrating conditions. The benzodiazole moiety is then introduced through a condensation reaction with 1-(2-phenoxyethyl)-1H-1,3-benzodiazole. The final step involves the coupling of the benzodiazole derivative with the furan-2-carboxamide intermediate under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan and benzodiazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

N-{3-[1-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[1-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide
  • Phenoxy acetamide derivatives
  • Indole derivatives

Uniqueness

N-{3-[1-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide is unique due to its combination of a furan ring, benzodiazole moiety, and phenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[3-[1-(2-phenoxyethyl)benzimidazol-2-yl]propyl]furan-2-carboxamide

InChI

InChI=1S/C23H23N3O3/c27-23(21-12-7-16-29-21)24-14-6-13-22-25-19-10-4-5-11-20(19)26(22)15-17-28-18-8-2-1-3-9-18/h1-5,7-12,16H,6,13-15,17H2,(H,24,27)

InChI Key

GUIZHRWIRMVAMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4

Origin of Product

United States

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